molecular formula C9H13NO4S B14839106 3-Hydroxy-4-isopropoxybenzenesulfonamide

3-Hydroxy-4-isopropoxybenzenesulfonamide

Cat. No.: B14839106
M. Wt: 231.27 g/mol
InChI Key: BKLXNXRSXFHYII-UHFFFAOYSA-N
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Description

3-Hydroxy-4-isopropoxybenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes like carbonic anhydrase. The presence of both hydroxyl and isopropoxy groups on the benzene ring enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-isopropoxybenzenesulfonamide typically involves the sulfonation of a benzene derivative followed by the introduction of hydroxyl and isopropoxy groups. One common method involves the following steps:

    Sulfonation: Benzene is treated with sulfuric acid to introduce the sulfonic acid group.

    Hydroxylation: The sulfonated benzene is then hydroxylated using a suitable oxidizing agent.

    Isopropoxylation: Finally, the hydroxylated product is reacted with isopropyl alcohol in the presence of an acid catalyst to introduce the isopropoxy group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-isopropoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The isopropoxy group can be substituted with other alkoxy groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Alkyl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-keto-4-isopropoxybenzenesulfonamide.

    Reduction: Formation of this compound amine derivatives.

    Substitution: Formation of various alkoxy-substituted benzenesulfonamides.

Scientific Research Applications

3-Hydroxy-4-isopropoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-isopropoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced intraocular pressure and altered pH balance in tissues.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-4-methoxybenzenesulfonamide: Similar structure but with a methoxy group instead of an isopropoxy group.

    4-Hydroxybenzenesulfonamide: Lacks the isopropoxy group, making it less hydrophobic.

    3-Hydroxybenzenesulfonamide: Lacks both the isopropoxy and additional hydroxyl groups.

Uniqueness

3-Hydroxy-4-isopropoxybenzenesulfonamide is unique due to the presence of both hydroxyl and isopropoxy groups, which enhance its chemical reactivity and potential biological activity. The isopropoxy group increases its hydrophobicity, potentially improving its interaction with hydrophobic pockets in enzymes or receptors.

Properties

Molecular Formula

C9H13NO4S

Molecular Weight

231.27 g/mol

IUPAC Name

3-hydroxy-4-propan-2-yloxybenzenesulfonamide

InChI

InChI=1S/C9H13NO4S/c1-6(2)14-9-4-3-7(5-8(9)11)15(10,12)13/h3-6,11H,1-2H3,(H2,10,12,13)

InChI Key

BKLXNXRSXFHYII-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)S(=O)(=O)N)O

Origin of Product

United States

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